REACTION_CXSMILES
|
ClC(SS[C:7]([O:28][CH2:29][C:30]([F:37])([N+:34]([O-:36])=[O:35])[N+:31]([O-:33])=[O:32])([O:18][CH2:19][C:20]([N+:25]([O-:27])=[O:26])([N+:22]([O-:24])=[O:23])[F:21])[O:8][CH2:9][C:10]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[F:11])(Cl)Cl.ClCl.[NH:40]1[CH2:44][CH2:43][NH:42][C:41]1=[O:45].ClC(Cl)C.[K+].[Br-]>ClCCCl.O.C(Cl)(Cl)Cl>[F:11][C:10]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:9][O:8][C:7]([O:28][CH2:29][C:30]([N+:34]([O-:36])=[O:35])([N+:31]([O-:33])=[O:32])[F:37])([O:18][CH2:19][C:20]([N+:25]([O-:27])=[O:26])([N+:22]([O-:24])=[O:23])[F:21])[N:40]1[CH2:44][CH2:43][NH:42][C:41]1=[O:45] |f:4.5|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)SSC(OCC(F)([N+](=O)[O-])[N+](=O)[O-])(OCC(F)([N+](=O)[O-])[N+](=O)[O-])OCC([N+](=O)[O-])([N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1C(NCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 24 hours before the insoluble solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed with a stream of nitrogen
|
Type
|
WASH
|
Details
|
The residue was washed three times with hexane
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
STIRRING
|
Details
|
stirred with water
|
Type
|
CUSTOM
|
Details
|
to give 11.63 g, mp 154°-156° C
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
from the dichloroethane mother liquor (reaction solution)
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
to yield an additional 1.12 g, mp 152°-155° C. [total yield=12.75 g (76%)]
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC(COC(N1C(NCC1)=O)(OCC(F)([N+](=O)[O-])[N+](=O)[O-])OCC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |